molecular formula C11H10O3S B8610662 Ethyl 2-oxo-2,3-dihydro-1-benzothiophene-3-carboxylate CAS No. 65141-30-2

Ethyl 2-oxo-2,3-dihydro-1-benzothiophene-3-carboxylate

Cat. No. B8610662
Key on ui cas rn: 65141-30-2
M. Wt: 222.26 g/mol
InChI Key: WGCLTXICCZSHJG-UHFFFAOYSA-N
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Patent
US04396621

Procedure details

470 mg (2.11 mmols) of ethyl 2-oxo-2,3-dihydro-3-benzo[b]thiophene-carboxylate and 206 mg (2.22 mmols) of aniline in 3 ml of xylene are boiled under reflux for 5 hours. After cooling, the product is precipitated by adding hexane (3 ml). After further dilution with 5 ml of ether and stirring, crystalline N-phenyl-2-oxo-2,3-dihydro-3-benzo[b]thiophene-carboxamide with a melting point of 140°-142° is obtained and filtered off.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[S:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[CH:3]1[C:11]([O:13]CC)=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C(C)=CC=CC=1>[C:17]1([NH:16][C:11]([CH:3]2[C:2](=[O:1])[S:6][C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]2=3)=[O:13])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
O=C1C(C2=C(S1)C=CC=C2)C(=O)OCC
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
After further dilution with 5 ml of ether and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product is precipitated
ADDITION
Type
ADDITION
Details
by adding hexane (3 ml)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1C2=C(SC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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